Molecular Weight and H‑Bond Acceptor Differences
The thiophene‑2‑sulfonyl group introduces a third sulfur atom into the scaffold, increasing the molecular weight to 414.5 Da compared with 408.5 Da for the phenyl‑sulfonyl analog (C₁₆H₁₆N₄O₅S₂) and 346.4 Da for the methyl‑sulfonyl analog (C₁₃H₁₆N₄O₄S₂) . The additional heteroatom also raises the number of hydrogen‑bond acceptors (nine vs. eight for the phenyl analog), which influences aqueous solubility and passive membrane permeability—parameters that are critical when selecting a compound for cellular assays or in vivo studies.
| Evidence Dimension | Molecular weight and hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | MW = 414.5 Da; H‑bond acceptors = 9 (C₁₄H₁₄N₄O₅S₃) |
| Comparator Or Baseline | Phenyl analog: MW = 408.5 Da, H‑bond acceptors = 8 (C₁₆H₁₆N₄O₅S₂) ; Methyl analog: MW = 346.4 Da, H‑bond acceptors = 6 (C₁₃H₁₆N₄O₄S₂) |
| Quantified Difference | ΔMW = +6 Da (vs. phenyl); +68 Da (vs. methyl); ΔH‑bond acceptors = +1 (vs. phenyl); +3 (vs. methyl) |
| Conditions | Calculated from molecular formula; no experimental measurement required. |
Why This Matters
Higher molecular weight and H‑bond acceptor count can reduce passive permeability; researchers must therefore verify that the thiophene analog achieves adequate cell‑based activity before defaulting to a smaller, potentially more permeable but less active comparator.
